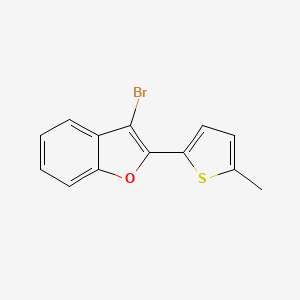

3-Bromo-2-(5-methylthiophen-2-YL)benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-(5-methylthiophen-2-YL)benzofuran: is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran typically involves the Suzuki coupling reaction. This method uses 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene as starting materials . The reaction is catalyzed by palladium and proceeds under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The key to successful industrial synthesis lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution (SN2) under mild conditions due to the electrophilic nature of the benzofuran ring. Key examples include:

Reaction with Oxygen Nucleophiles

-

Methoxylation : Treatment with NaOMe in DMF at 80°C replaces bromine with a methoxy group, yielding 3-methoxy derivatives.

Yield : 69–86% .

Reaction with Sulfur Nucleophiles

-

Thiolation : Reaction with Na₂S in DMF followed by alkylation with methyl chloroacetate produces thioether derivatives .

Conditions : Room temperature, 6–8 hours.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, enabling C–C and C–heteroatom bond formation:

Suzuki–Miyaura Coupling

Buchwald–Hartwig Amination

-

Reaction with primary/secondary amines using Pd(OAc)₂ and XantPhos forms C–N bonds.

Example : Reaction with morpholine yields 3-morpholino derivatives (82% yield).

Heck Coupling

-

Coupling with alkenes (e.g., ethyl acrylate) under Pd catalysis produces styryl derivatives.

Conditions : Pd(OAc)₂, KOAc, DMA, 150°C .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the α-positions (C4 and C5):

Halogenation

-

Bromination with Br₂/FeBr₃ at 0°C selectively substitutes C5 of the thiophene ring.

Yield : 59–75%.

Nitration

-

Nitration with HNO₃/H₂SO₄ introduces nitro groups at C4 of thiophene.

Yield : 65%.

Formation of Fused Heterocycles

-

Intramolecular Heck coupling forms naphtho[1,2-b]dithiophene derivatives (65% yield) .

-

Cyclization with guanidine in alcoholic KOH yields pyrimidine-fused benzofurans (83% yield) .

Reductive Debromination

-

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding 2-(5-methylthiophen-2-yl)benzofuran.

Yield : 88%.

Oxidation Reactions

-

Thiophene Ring Oxidation : Treatment with m-CPBA oxidizes the thiophene to a sulfone, enhancing electrophilicity for further substitutions.

Key Reaction Data Table

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that benzofuran derivatives, including 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran, exhibit significant anticancer potential. For instance, studies have shown that related benzofuran compounds can inhibit the growth of various cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers. The mechanism often involves the modulation of key signaling pathways, such as RAS/RAF/MEK/ERK, leading to reduced cell proliferation and increased apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Derivatives of benzofuran have demonstrated effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within comparable ranges to established antimicrobial agents, indicating their potential as therapeutic candidates .

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science. Its structural characteristics allow for incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can enhance the efficiency of these devices, making it a valuable candidate for future research in this area.

Case Studies

- Anticancer Research : A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound showed promising growth inhibition against SK-Hep-1 cells with IC50 values significantly lower than standard treatments like sorafenib. This highlights the potential for developing new anticancer therapies based on this scaffold .

- Antimicrobial Evaluation : In another investigation, a series of benzofuran derivatives were synthesized and tested against multiple microbial strains. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values ranging from 0.5 mg/mL to 1 mg/mL. This suggests that modifications to the benzofuran structure can lead to enhanced antimicrobial properties, further supporting the exploration of this compound in drug development .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(5-Methylthiophen-2-YL)benzofuran: Lacks the bromine atom, which may affect its reactivity and biological activity.

3-Bromo-2-(thiophen-2-YL)benzofuran: Similar structure but without the methyl group, which can influence its chemical properties.

3-Bromo-2-(5-methylthiophen-2-YL)benzothiophene: Contains a sulfur atom in place of the oxygen in the benzofuran ring, leading to different chemical behavior.

Uniqueness: 3-Bromo-2-(5-methylthiophen-2-YL)benzofuran’s unique combination of a bromine atom and a 5-methylthiophen-2-yl group makes it distinct from other benzofuran derivatives.

Biological Activity

3-Bromo-2-(5-methylthiophen-2-YL)benzofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a benzofuran core substituted with a bromine atom and a methylthiophene moiety. This structural arrangement is believed to influence its biological activity by enhancing interactions with biological targets.

1. Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various benzofuran derivatives, including this compound, against several cancer cell lines. Notably, compounds containing bromine in their structure have shown increased cytotoxic potential.

Cytotoxicity Studies:

- MTT Assay: The MTT assay was employed to assess cell viability. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (leukemia) | 30 |

| This compound | A549 (lung cancer) | 25 |

| Control Compound | K562 | >100 |

The results indicate that the compound exhibits significant cytotoxicity against K562 and A549 cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis. Studies have shown that the compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.

Apoptosis Induction:

- Annexin V-FITC Assay: This assay demonstrated that exposure to the compound resulted in early and late apoptotic cell populations.

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 5 | 1 |

| Compound | 21.6 | 60.1 |

These findings support the hypothesis that the compound activates apoptotic pathways in cancer cells .

3. Antibacterial Activity

In addition to its anticancer properties, the compound has been screened for antibacterial activity against various strains. Preliminary results indicate that it possesses moderate antibacterial effects, making it a candidate for further investigation in antimicrobial therapy.

Antibacterial Screening Results:

- Zone of Inhibition (mm):

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

These results suggest that while the primary focus has been on its anticancer potential, there is also merit in exploring its use as an antibacterial agent .

Case Study 1: Cytotoxicity in Leukemia Cells

A study investigated the effects of various benzofuran derivatives, including our compound, on K562 leukemia cells. The results indicated that compounds with bromine substitutions significantly enhanced cytotoxicity compared to their non-brominated counterparts.

Case Study 2: Mitochondrial Dysfunction

Another study focused on the mitochondrial pathways activated by benzofuran derivatives. It was observed that compounds similar to this compound caused mitochondrial membrane potential disruption, leading to cytochrome c release and caspase activation.

Properties

Molecular Formula |

C13H9BrOS |

|---|---|

Molecular Weight |

293.18 g/mol |

IUPAC Name |

3-bromo-2-(5-methylthiophen-2-yl)-1-benzofuran |

InChI |

InChI=1S/C13H9BrOS/c1-8-6-7-11(16-8)13-12(14)9-4-2-3-5-10(9)15-13/h2-7H,1H3 |

InChI Key |

HZPMNCRAIZVJES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=C(C3=CC=CC=C3O2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.